(Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide
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Overview
Description
(Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide is a complex organic compound that features a diazene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide typically involves multiple steps:
Formation of the Diazene Core: The diazene core can be synthesized through the reaction of appropriate aromatic amines under oxidative conditions.
Functional Group Addition: The ethoxy-oxopropyl, pyridin-2-yl, and carbamoyl groups are introduced through a series of substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry (Z-configuration).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazene core.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Various substitution reactions can occur, especially at the aromatic rings and the pyridinyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its interactions with biomolecules or its potential as a biochemical probe.
Medicine
Industry
In industry, it might be used in the synthesis of advanced materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene
- (Z)-1,2-Bis(5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-2-(methylamino)phenyl)diazene 1-oxide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C36H40N8O7 |
---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
[5-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylcarbamoyl]-2-(methylamino)phenyl]-[5-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylcarbamoyl]-2-(methylamino)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C36H40N8O7/c1-5-50-33(45)17-21-42(31-11-7-9-19-39-31)35(47)25-13-15-27(37-3)29(23-25)41-44(49)30-24-26(14-16-28(30)38-4)36(48)43(22-18-34(46)51-6-2)32-12-8-10-20-40-32/h7-16,19-20,23-24,37-38H,5-6,17-18,21-22H2,1-4H3 |
InChI Key |
GGRJNRGFCHCYEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N=[N+](C3=C(C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)NC)[O-] |
Origin of Product |
United States |
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